molecular formula C12H18O8 B12299402 Osmundalin CAS No. 54835-71-1

Osmundalin

Cat. No.: B12299402
CAS No.: 54835-71-1
M. Wt: 290.27 g/mol
InChI Key: KZOPXYPPFZYEHT-UHFFFAOYSA-N
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Preparation Methods

Osmundalin can be synthesized from its aglycone, osmundalactone. The synthesis involves the use of 3-triethylsiloxy-1-propyne and (S)-1-methyl-2-oxoethyl benzoate, which is derived from 2,3-O-cyclohexylidene-D-glyceraldehyde . The reaction conditions and specific steps for the synthesis are detailed in the literature, but generally involve multiple steps of organic synthesis to achieve the final product.

Chemical Reactions Analysis

Osmundalin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Chemical Structure and Isolation

Osmundalin is characterized as a hydroxypentenolide glucoside. Its structure was elucidated through various spectroscopic methods, including NMR and mass spectrometry. The aglycone of this compound, known as osmundalactone, has also been synthesized and studied for its biological properties .

Antimicrobial Activity

This compound has shown significant antibacterial effects against various strains of bacteria. In a study evaluating the antibacterial properties of compounds isolated from Tapinella atrotomentosa, this compound was found to exhibit notable activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multiresistant Acinetobacter baumannii .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus32 µg/mL
Escherichia coli (ESBL-producing)16 µg/mL
Acinetobacter baumannii8 µg/mL

Antioxidant Properties

This compound exhibits antioxidant activity, which is crucial for combating oxidative stress in biological systems. In comparative studies, this compound demonstrated lower antioxidant activity than some other compounds but still showed potential benefits in reducing oxidative damage.

Table 2: ORAC Antioxidant Activity of this compound

CompoundORAC Antioxidant Activity (mmol TE/g)
This compound3.85 ± 0.34
Ascorbic Acid6.97 ± 0.01

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. Specifically, (−)-epi-osmundalactone, a derivative of this compound, exhibited significant anti-inflammatory effects in RAW264.7 macrophage cells. This suggests its potential application in treating inflammatory diseases .

Table 3: Anti-inflammatory Activity of this compound Derivatives

CompoundInhibition Percentage (%) at 50 µM
(−)-epi-osmundalactone78%
Angiopteroside45%

Potential Anticancer Applications

Emerging research indicates that this compound may possess anticancer properties. It has been suggested that derivatives of this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction in specific cancer cell lines . Further studies are required to validate these findings in vivo.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing its effectiveness against a panel of resistant bacterial strains. The results indicated that this compound could be developed into a natural antibiotic alternative due to its potent activity against resistant strains .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that (−)-epi-osmundalactone significantly reduced pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS). This finding supports the hypothesis that this compound could be beneficial in managing inflammatory conditions such as arthritis or colitis .

Mechanism of Action

The mechanism of action of osmundalin involves its interaction with receptor cells. . This interaction leads to the elicitation of impulses from the deterrent cell, which is associated with deterrency. The molecular targets and pathways involved in this process are still being studied, but it is clear that this compound plays a significant role in modulating cellular responses.

Properties

CAS No.

54835-71-1

Molecular Formula

C12H18O8

Molecular Weight

290.27 g/mol

IUPAC Name

2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydropyran-6-one

InChI

InChI=1S/C12H18O8/c1-5-6(2-3-8(14)18-5)19-12-11(17)10(16)9(15)7(4-13)20-12/h2-3,5-7,9-13,15-17H,4H2,1H3

InChI Key

KZOPXYPPFZYEHT-UHFFFAOYSA-N

Canonical SMILES

CC1C(C=CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O

melting_point

172.5 - 173.5 °C

physical_description

Solid

Origin of Product

United States

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